N-methyl-2-phenylhydrazinecarbothioamide

Description

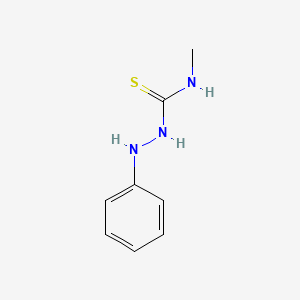

Structure

3D Structure

Properties

IUPAC Name |

1-anilino-3-methylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c1-9-8(12)11-10-7-5-3-2-4-6-7/h2-6,10H,1H3,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQONGCRGGWBOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402920 | |

| Record name | ST50547281 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13207-50-6 | |

| Record name | N-Methyl-2-phenylhydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13207-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 158619 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013207506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC174135 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC158619 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50547281 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-1-PHENYL-3-THIOSEMICARBAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes for N-Methyl-2-phenylhydrazinecarbothioamide

The most direct and established route for the synthesis of this compound involves the nucleophilic addition of methylhydrazine to phenyl isothiocyanate. This reaction is analogous to the widely documented synthesis of various 1,4-disubstituted thiosemicarbazides. researchgate.net

A general representation of this synthetic approach is the reaction of a carbohydrazide (B1668358) with an aryl isothiocyanate, which can be carried out under various conditions. researchgate.netmdpi.com The reaction of hydrazine (B178648) hydrate (B1144303) with isothiocyanates is also a common method for preparing thiosemicarbazide (B42300) derivatives. acs.org

An alternative, though less direct, method involves the use of carbon disulfide. In this approach, a hydrazine can be reacted with carbon disulfide to form a dithiocarbazate intermediate, which can then be further reacted to yield the desired thiosemicarbazide. researchgate.netarkat-usa.org

A third potential route is through a transamination reaction, where an existing thiosemicarbazide with a suitable leaving group on the N4 nitrogen is reacted with methylamine. For instance, a 4,4-dimethyl-3-thiosemicarbazone can be transaminated with an amine to yield a different N4-substituted product. tandfonline.com

Optimization of Reaction Conditions and Yields in Various Solvents

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. The choice of solvent, temperature, and catalysts can significantly influence the reaction outcome. Based on the synthesis of analogous compounds, several solvents have proven effective, including ethanol, acs.orgorientjchem.orgmdpi.comnih.gov methanol, nih.gov and acetonitrile. tandfonline.com

Reaction temperatures can range from ambient temperature to the reflux temperature of the chosen solvent. acs.orgorientjchem.orgnih.govnih.gov Catalysts, such as mineral acids (e.g., HCl) mdpi.comnih.gov or organic bases (e.g., triethylamine), researchgate.net are sometimes employed to enhance the reaction rate.

The following table summarizes reaction conditions and yields for the synthesis of various thiosemicarbazide and thiosemicarbazone derivatives, which can serve as a guide for optimizing the synthesis of this compound.

| Reactants | Solvent | Catalyst | Temperature | Time | Yield (%) | Reference |

| 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one and N-phenylhydrazinecarbothioamide | Dry EtOH | Conc. HCl | Reflux | 4 h | 88 | mdpi.comnih.gov |

| 2-(9H-carbazol-9-yl)acetohydrazide and Phenyl isothiocyanate | Ethanol | - | Boiling | 5 h | 88 | nih.gov |

| 4-phenylthiosemicarbazide and various aldehydes | MeOH | - | Room Temp | 24 h | 30-82 | nih.gov |

| 1-[(diethylamino)methyl]-1H-indole-2,3-dione and N4-aryl thiosemicarbazides | Ethanol | Glacial Acetic Acid | Reflux | - | - | nih.gov |

| 5-nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide and phenyl isothiocyanate | Methyl alcohol | - | Reflux | 3-4 h | 79 | mdpi.com |

Stereoselective Synthesis Approaches

The molecule this compound itself is not chiral. However, stereoselective synthesis would become a critical consideration if a chiral center were introduced into the molecule, for instance, by using a chiral hydrazine or a chiral isothiocyanate, or by introducing a substituent that creates a stereocenter.

While direct examples for the stereoselective synthesis of this compound are not available, principles of asymmetric synthesis can be applied. Organocatalysis, for example, has been successfully employed in the stereoselective synthesis of chiral dihydropyrano[2,3-c]pyrazoles, demonstrating the potential for controlling stereochemistry in related heterocyclic systems. metu.edu.tr Such strategies could potentially be adapted to control the stereochemistry in chiral derivatives of this compound.

Implementation of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound can lead to more environmentally friendly and efficient processes. Several green methodologies have been reported for the synthesis of related thiosemicarbazones and their precursors.

One such approach is the use of solvent-free reaction conditions, such as ball-milling, which can lead to quantitative yields without the need for hazardous solvents. nih.gov The use of water as a solvent is another green alternative that has been explored in the synthesis of dithiocarbazates and thiosemicarbazones. researchgate.net

Microwave-assisted synthesis is another powerful green chemistry tool that can significantly reduce reaction times and improve yields. This technique has been successfully applied to the synthesis of hydrazine carbothioamide derivatives and other N-substituted formamides. ajol.inforesearchgate.net

| Green Chemistry Approach | Reactants | Conditions | Yield (%) | Reference |

| Ball-milling (solvent-free) | Thiosemicarbazide and various carbonyls | Room temperature | Quantitative | nih.gov |

| Water as solvent | Carbonyl compounds and dithiocarbazates/thiosemicarbazide | - | - | researchgate.net |

| Microwave-assisted (solvent-free) | Carbonyl compound and thiosemicarbazide with silica (B1680970) gel | 800 W, 2-3 min | 82-89 | ajol.info |

Design and Synthesis of this compound Analogues and Derivatives

The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues and derivatives.

Functionalization at Nitrogen Centers

The nitrogen atoms within the hydrazinecarbothioamide core are key points for functionalization. The synthesis of a wide array of N-substituted derivatives is well-documented in the literature for analogous compounds.

For example, a variety of N-aryl and N-alkyl thiosemicarbazones can be synthesized by reacting the corresponding substituted thiosemicarbazide with aldehydes or ketones. nih.govjuniv.edu A series of N-substituted carbazole (B46965) hydrazine-carbothioamides were prepared by reacting 2-(9H-carbazol-9-yl)acetohydrazide with a range of isothiocyanates, demonstrating the versatility of this approach for introducing diverse functionalities at the N4 position. nih.gov Furthermore, Mannich reactions can be employed to introduce aminomethyl groups onto the nitrogen atoms, as seen in the synthesis of N-diethylaminomethyl derivatives of isatin (B1672199) thiosemicarbazones. nih.gov

Modifications and Substitutions on the Phenyl Ring

The phenyl ring of this compound provides another avenue for structural modification. A common strategy to achieve this is to start the synthesis with a substituted phenyl isothiocyanate. This approach allows for the introduction of a wide range of substituents onto the phenyl ring, thereby modulating the electronic and steric properties of the final molecule.

Numerous studies have reported the synthesis of thiosemicarbazides and thiosemicarbazones bearing substituted phenyl rings. These substitutions can include electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro, nitro). mdpi.comnih.govnih.govjuniv.edu The choice of substituent on the phenyl ring can be guided by the desired properties of the final compound.

Derivatization at the Thioamide Moiety

The thioamide group (-C(=S)NH-) within this compound is a key site for chemical modification. The sulfur atom, being a soft nucleophile, readily reacts with various electrophiles. This reactivity allows for the introduction of a wide range of substituents, thereby altering the molecule's steric and electronic properties.

One of the most common derivatizations is S-alkylation . This reaction typically proceeds by treating the thiosemicarbazide with an alkyl halide in the presence of a base. The base deprotonates the thioamide, forming a highly nucleophilic thiolate anion, which then attacks the alkyl halide. This process results in the formation of an S-alkylated isothiosemicarbazide. A variety of alkylating agents can be employed, leading to a diverse library of derivatives.

Another significant modification is acylation at the sulfur atom , although less common than S-alkylation. This can be achieved by reacting the thiosemicarbazide with acyl chlorides or anhydrides under appropriate conditions. The resulting S-acyl derivatives are generally less stable than their S-alkyl counterparts and can serve as reactive intermediates for further transformations.

These derivatization strategies are crucial for modulating the chemical properties of the parent compound and for preparing advanced intermediates for the synthesis of more complex molecules.

| Reaction Type | Reagents | Product Class |

| S-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | S-Alkyl isothiosemicarbazides |

| S-Acylation | Acyl chlorides (e.g., CH₃COCl) | S-Acyl isothiosemicarbazides |

Incorporation into Novel Heterocyclic Systems (e.g., Thiadiazoles, Triazoles)

The polyfunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems, particularly thiadiazoles and triazoles. These ring systems are of significant interest due to their prevalence in medicinally important compounds.

Thiadiazole Synthesis:

1,3,4-Thiadiazoles can be synthesized from this compound through cyclocondensation reactions. A common method involves the reaction with hydrazonoyl halides. researchgate.netjst.go.jp In this approach, the thiosemicarbazide acts as a binucleophile, with the sulfur and a nitrogen atom participating in the ring closure. The reaction of a related compound, 2-(5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-2-yl)-N-phenylhydrazinecarbothioamide, with hydrazonoyl halides has been shown to produce 1,3,4-thiadiazole (B1197879) derivatives. researchgate.netjst.go.jp Another pathway to 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazones, which can be formed from the parent thiosemicarbazide, using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

Triazole Synthesis:

The synthesis of 1,2,4-triazoles from this compound can be achieved through several routes. One established method is the base-catalyzed intramolecular cyclization of acyl thiosemicarbazides, which can be prepared from the starting thiosemicarbazide. nih.gov This process typically involves heating the acyl derivative in the presence of a base like sodium hydroxide, leading to the formation of a 5-mercapto-1,2,4-triazole. nih.gov Alternatively, condensation of this compound with compounds like 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one can lead to the formation of hybrid molecules containing a triazole ring. nih.gov

The following table summarizes some of the key cyclization reactions for the formation of thiadiazoles and triazoles from thiosemicarbazide precursors.

| Heterocycle | Reagent(s) | Key Intermediate | Reference |

| 1,3,4-Thiadiazole | Hydrazonoyl halides | Thiosemicarbazide | researchgate.netjst.go.jp |

| 1,3,4-Thiadiazole | DDQ | Thiosemicarbazone | nih.gov |

| 1,2,4-Triazole (B32235) | Base (e.g., NaOH) | Acyl thiosemicarbazide | nih.govnih.gov |

| 1,2,3-Triazole derivative | 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | Thiosemicarbazide | nih.gov |

Reaction Mechanisms in Derivatization Processes

The formation of heterocyclic rings from this compound involves well-defined reaction mechanisms, which are crucial for understanding and optimizing these synthetic transformations.

Mechanism of 1,3,4-Thiadiazole Formation:

The synthesis of 1,3,4-thiadiazoles from a thiosemicarbazide and a hydrazonoyl halide is believed to proceed through a stepwise mechanism. Initially, the sulfur atom of the thiosemicarbazide acts as a nucleophile and attacks the electrophilic carbon of the hydrazonoyl halide, displacing the halide ion. This results in the formation of a thiohydrazonate intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the terminal nitrogen of the thiosemicarbazide onto the imine carbon of the intermediate. Finally, elimination of a molecule of water or another small molecule leads to the formation of the aromatic 1,3,4-thiadiazole ring.

A plausible mechanism for the formation of 1,3,4-thiadiazoles from acyl hydrazines and a sulfur source involves the initial formation of a thioacyl hydrazine intermediate. nih.govresearchgate.netresearchgate.net This is followed by condensation with another reagent and subsequent cyclization with the elimination of water to yield the thiadiazole ring.

Mechanism of 1,2,4-Triazole Formation:

The base-catalyzed cyclization of an acyl thiosemicarbazide to a 1,2,4-triazole is a classic example of an intramolecular condensation reaction. The reaction is initiated by the deprotonation of one of the amide/thioamide protons by the base. The resulting anion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the acyl group. This forms a tetrahedral intermediate which subsequently collapses with the elimination of a water molecule to afford the 5-mercapto-1,2,4-triazole. The reaction is driven by the formation of a stable aromatic heterocyclic ring. nih.govnih.gov

Understanding these mechanisms allows for the rational design of reaction conditions and the prediction of potential side products, which is essential for the efficient synthesis of the target heterocyclic compounds.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the specific functional groups present within a molecule. These methods measure the absorption or scattering of infrared radiation as the molecule's bonds vibrate, with each functional group exhibiting characteristic frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups in N-methyl-2-phenylhydrazinecarbothioamide. The spectrum of a related compound, N-(phenyl)-2,2-dichloroacetamide, shows characteristic bands for the amide group (-NHCO-), which provides insight into the expected regions for the analogous thioamide group in the target molecule. For instance, the N-H stretching vibrations typically appear in the region of 3180-3500 cm⁻¹. The C=S (thiocarbonyl) stretching vibration is a key marker and is expected in its characteristic region. The presence of the phenyl group will be confirmed by C-H stretching vibrations from the aromatic ring, typically observed around 3088 cm⁻¹, and C=C ring stretching vibrations. In similar structures, bands related to the N-H group are observed between 2650 and 3200 cm⁻¹.

Interactive Data Table: Predicted FT-IR Peaks for this compound

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| N-H (Amide/Hydrazine) | Stretching | 3180 - 3500 | |

| C-H (Aromatic) | Stretching | ~3088 | |

| C-H (Methyl) | Stretching | 2950 - 2970 | |

| C=S (Thioamide) | Stretching | 1050 - 1250 | |

| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | |

| N-H | Bending | 1500 - 1650 |

Note: The exact peak positions can be influenced by the molecular environment and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FT-IR, often providing stronger signals for non-polar, symmetric bonds. For this compound, the C=S thiocarbonyl stretch and the symmetric "breathing" modes of the phenyl ring are expected to be particularly Raman active. Analysis of related N-(phenyl)- and N-(chloro substituted phenyl)-2,2-dichloroacetamides via FT-Raman spectroscopy has been effective in assigning vibrational modes, including those of the amide bond and the phenyl group. This technique helps to confirm the presence of the key structural components and provides a more complete vibrational profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise connectivity and three-dimensional structure of an organic molecule in solution. It works by measuring the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For this compound, distinct signals are expected for each type of proton. The protons on the phenyl group would typically appear as a multiplet in the aromatic region (δ 7.0–8.0 ppm). The N-H protons of the hydrazine (B178648) and thioamide groups are expected to appear as exchangeable singlets at a lower field (further downfield), often in the range of δ 9.7-11.5 ppm, depending on the solvent and concentration. The methyl (CH₃) group attached to the nitrogen atom would produce a distinct singlet in the upfield region of the spectrum, likely around δ 2.5 ppm. The integration of these signals would correspond to the number of protons of each type (5H for the phenyl group, 1H for each NH, and 3H for the methyl group).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Reference |

| Phenyl (Ar-H) | 7.0 - 8.0 | Multiplet (m) | 5H | |

| Hydrazine/Amide (N-H) | 9.5 - 11.5 | Singlet (s, exchangeable) | 2H | |

| Methyl (N-CH₃) | ~2.5 | Singlet (s) | 3H |

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The most downfield signal in the ¹³C NMR spectrum of this compound would be the thiocarbonyl carbon (C=S), which is highly deshielded and expected to appear around δ 177.0 ppm. The carbon atoms of the phenyl ring would resonate in the typical aromatic region of δ 120–140 ppm. The methyl carbon (N-CH₃) would be found in the upfield region, with an expected chemical shift in the range of δ 10-25 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Reference |

| Thiocarbonyl (C=S) | ~177.0 | |

| Phenyl (C1, ipso) | ~139.0 | |

| Phenyl (C2/C6, ortho) | ~124.0 | |

| Phenyl (C3/C5, meta) | ~128.8 | |

| Phenyl (C4, para) | ~125.7 | |

| Methyl (N-CH₃) | 10.0 - 25.0 |

Note: The assignments for the phenyl carbons are predictive and would be definitively confirmed by 2D NMR.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent protons within the phenyl ring, helping to assign their specific positions (ortho, meta, para).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., linking the methyl protons to the methyl carbon).

Through the integrated analysis of these advanced spectroscopic techniques, the chemical structure of this compound can be unequivocally determined.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For thiosemicarbazone derivatives, both soft and hard ionization techniques are employed to piece together the molecular puzzle. The fragmentation patterns of thiosemicarbazones synthesized from acetophenones have been studied, revealing that these compounds can exhibit unusual fragmentation routes and sometimes undergo thermal decay in the injection port of a gas chromatograph-mass spectrometer (GC/MS). scirp.orgscirp.org The stability of the resulting fragment ions often dictates the observed spectrum, with more stable ions yielding more intense peaks. chemguide.co.uk

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally fragile molecules like many thiosemicarbazones, as it minimizes fragmentation. wikipedia.orgcreative-proteomics.com In ESI-MS, ions are generated by applying a high voltage to a liquid to create an aerosol, allowing for the transfer of ions from solution into the gaseous phase. nih.gov For thiosemicarbazones, this method typically produces protonated molecular ions, such as [M+H]⁺, or adducts with cations like sodium, [M+Na]⁺. nih.govnih.gov The observation of these pseudo-molecular ions allows for the direct and accurate determination of the molecular mass of the compound. creative-proteomics.com The technique is sensitive enough to be used for a wide range of compounds, from small organic molecules to large biomacromolecules. wikipedia.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. orientjchem.orgacs.org This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. In the analysis of thiosemicarbazone derivatives, HRMS has been instrumental in confirming the structures of newly synthesized compounds and identifying species in complex mixtures, such as those formed during reactions with metal ions. acs.orgnih.gov The high precision of HRMS also aids in the confident identification of fragment ions, providing greater certainty in the elucidation of fragmentation pathways. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. Thiosemicarbazones possess chromophores—specifically the C=S (thiocarbonyl) and C=N (imine) groups—as well as aromatic rings, which give rise to characteristic electronic transitions. japsonline.com

The spectra of these compounds typically display intense absorption bands corresponding to π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the molecule. japsonline.comacs.org Additionally, transitions involving the non-bonding (n) electrons on the sulfur and nitrogen atoms, known as n → π* transitions, are also observed. nih.gov These n → π* transitions are generally weaker and occur at longer wavelengths compared to π → π* transitions. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent polarity and the specific substituents on the thiosemicarbazone framework. japsonline.comresearchgate.net For instance, studies on various thiosemicarbazones in different solvents show how electronic transitions can vary with solvent polarity. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

This technique has been used to unambiguously characterize numerous thiosemicarbazone derivatives, confirming their molecular composition and stereochemistry. tandfonline.comresearchgate.netcardiff.ac.uk The data obtained from X-ray diffraction are crucial for understanding the steric and electronic properties that govern the molecule's behavior and interactions.

The conformation of a molecule is defined by the rotation around its single bonds, which can be quantified by torsional (dihedral) angles. In the crystal structure of the analogue (Z)-2-(5-methyl-2-oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide, the molecule is nearly planar. nih.gov This planarity is a common feature in many thiosemicarbazones, often stabilized by intramolecular hydrogen bonds.

The dihedral angle between the indolin-2-one ring system and the phenyl ring is a key conformational parameter. For the selected analogue, this angle is 10.21 (7)°. nih.gov In a similar derivative without the methyl group on the indolinone ring, this angle is much smaller at 2.72 (7)°. nih.gov The chain of atoms connecting these two ring systems also has specific torsion angles that define its shape.

| Atoms Involved | Angle (°) |

|---|---|

| C8–N2–N3–C9 | 173.20 (15) |

| C10–N4–C9–N3 | -177.56 (16) |

| N2–N3–C9–N4 | 7.3 (2) |

These values indicate a relatively flat, extended conformation for the linker between the two main ring systems. In other thiosemicarbazone derivatives, the dihedral angle between the phenyl ring and the hydrazinecarbothioamide core can vary significantly, from nearly planar (9.2°) to highly twisted (50.3°), depending on the other substituents present. mdpi.com

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. For thiosemicarbazones, hydrogen bonding is a dominant force in directing the supramolecular architecture. tandfonline.combohrium.comtandfonline.com

In the solid state, molecules of (Z)-2-(5-methyl-2-oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide form centrosymmetric dimers through pairs of strong N—H···O hydrogen bonds. nih.gov Intramolecular hydrogen bonds, such as N—H···O and C—H···S, also play a crucial role in stabilizing the planar conformation of the molecule. nih.govnih.govnih.gov These interactions create specific patterns, or graph-set motifs, such as R²₂(8) for the intermolecular dimers and S(6) for intramolecular rings. nih.govnih.gov

| D–H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| N3–H3N···O1 | 0.86 | 1.97 | 2.639 (2) | 134.0 |

| N4–H4N···N2 | 0.86 | 2.16 | 2.628 (2) | 113.0 |

| C11–H11A···S1 | 0.95 | 2.49 | 2.990 (2) | 112.0 |

| N1–H1N···O1i | 0.86 | 2.05 | 2.903 (2) | 171.0 |

In addition to hydrogen bonds, weaker interactions like C–H···π and π–π stacking are often observed. researchgate.netnih.gov C–H···π interactions involve a hydrogen atom on one molecule interacting with the electron cloud of an aromatic ring on a neighboring molecule. tandfonline.com π–π stacking involves the attractive, noncovalent interaction between aromatic rings. researchgate.netrsc.org In some thiosemicarbazone derivatives, benzene (B151609) rings of adjacent molecules overlap with centroid-to-centroid distances of around 3.8 Å, indicating the presence of these stabilizing stacking interactions. nih.gov Together, these varied intermolecular forces build the complex and elegant three-dimensional structures of thiosemicarbazones in the solid state. scispace.com

Computational and Theoretical Investigations of this compound

Following extensive and targeted searches of scientific literature and chemical databases for computational and theoretical studies on the specific compound This compound , it has been determined that there is no available research data for the requested analyses.

Searches were conducted to find information pertaining to the following computational and theoretical investigations for this compound:

Density Functional Theory (DFT) Calculations: Including optimized geometries, energetics, Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO gaps), Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.

Molecular Dynamics (MD) Simulations: To understand conformational sampling and behavior in solution.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis: For evaluating intermolecular interactions.

Despite broadening the search to include general computational chemistry studies on this molecule, no specific papers or datasets containing the required information were found. While computational studies exist for related structures, such as other thiosemicarbazide (B42300) or hydrazinecarbothioamide derivatives researchgate.netresearchgate.netnih.govresearchgate.net, the strict requirement to focus solely on this compound prevents the inclusion of data from these different molecules.

Therefore, the generation of a scientifically accurate article with detailed research findings and data tables, as per the requested outline, is not possible at this time due to the absence of published computational studies on this compound.

Computational and Theoretical Investigations

Hirshfeld Surface Analysis for Visualizing Intermolecular Contacts

There are no published studies that have performed Hirshfeld surface analysis on N-methyl-2-phenylhydrazinecarbothioamide. This type of analysis requires single-crystal X-ray diffraction data, which is not available for this compound. Without crystallographic information, it is impossible to generate or analyze the Hirshfeld surface to visualize and quantify intermolecular contacts such as hydrogen bonds and van der Waals interactions.

Theoretical Prediction of Spectroscopic Properties (e.g., IR, UV-Vis, NMR Chemical Shifts)

Similarly, no theoretical studies reporting the predicted spectroscopic properties of this compound have been found. Such predictions are typically carried out using computational chemistry methods like Density Functional Theory (DFT). These calculations provide valuable insights into the expected spectral data (infrared vibrational frequencies, electronic transitions for UV-Vis, and nuclear magnetic resonance chemical shifts). However, no such computational work appears to have been published for this specific molecule.

Consequently, the creation of data tables and detailed research findings for these specific computational and theoretical investigations is not possible at this time.

Coordination Chemistry and Metal Complex Formation

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving N-methyl-2-phenylhydrazinecarbothioamide is primarily achieved through the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complex's structure and stoichiometry are influenced by the reaction conditions, the nature of the metal ion, and the molar ratio of the reactants. While this compound is frequently used to synthesize more elaborate ligands, its direct chelation to metals has been documented. csu.edu.au

This compound possesses several potential donor sites: the two nitrogen atoms of the hydrazine (B178648) moiety and the sulfur atom of the thiocarbonyl group. This arrangement allows it to exhibit different coordination modes, or denticity.

Monodentate Coordination: The ligand can coordinate to a metal center through its most basic donor atom, which is typically the sulfur of the C=S group. This mode is less common as chelation is generally favored.

Bidentate Coordination: The most common coordination mode for thiosemicarbazide-type ligands involves the formation of a stable five-membered chelate ring. In the case of this compound, this would typically occur through the sulfur atom and the terminal hydrazinic nitrogen atom (N-2). This N,S donor set is a hallmark of thiosemicarbazide (B42300) chemistry.

Tridentate Coordination: Tridentate behavior is not expected for this specific ligand as it lacks an additional donor group suitably positioned to form a second chelate ring with the same metal center. Complex thiosemicarbazone derivatives, however, can be tridentate.

The ligand typically acts in its neutral form or can be deprotonated at the N-2 nitrogen under basic conditions to act as an anionic ligand, which enhances the stability of the resulting metal complex.

This compound is utilized as a precursor for ligands that form stable complexes with a wide array of transition metals, including copper, nickel, and zinc. researchgate.netnih.gov Direct complexation of the unmodified ligand has been specifically demonstrated with zinc (Zn). csu.edu.au

Research on the broader class of thiosemicarbazones shows that they readily form complexes with Cu(II), Ni(II), Co(II), and other transition metals. These complexes often exhibit square planar or octahedral geometries depending on the metal ion and the stoichiometry of the ligand. While specific studies on palladium, rhodium, or platinum complexes with the unmodified this compound are not widely reported, the known affinity of the thiosemicarbazide sulfur atom for these soft metals suggests that complex formation is highly probable.

Structural Aspects of Metal Complexes

The structural elucidation of metal complexes is critical to understanding their properties. This is typically accomplished through single-crystal X-ray diffraction and supported by various spectroscopic techniques.

Currently, there are no publicly available X-ray crystal structures for simple metal-ligand adducts of this compound in the Cambridge Structural Database (CSD). The literature is dominated by the crystal structures of its derivatives, particularly thiosemicarbazones, where the ligand has been condensed with an aldehyde or ketone. These derivative structures consistently confirm the bidentate coordination of the thiosemicarbazide moiety through the sulfur and one of the hydrazinic nitrogen atoms.

Spectroscopic methods provide definitive evidence of ligand coordination to a metal ion through the observation of shifts in characteristic absorption bands or resonance signals.

Infrared (IR) Spectroscopy: Upon complexation, the IR spectrum of this compound is expected to show significant changes. The stretching vibration of the thiocarbonyl group, ν(C=S), would typically shift to a lower frequency, indicating the coordination of the sulfur atom to the metal. Concurrently, shifts in the N-H stretching and bending vibrations would signal the involvement of the hydrazine nitrogen in chelation. The appearance of new, low-frequency bands can often be attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand changes upon forming a complex. A study involving the chelation of this compound with zinc demonstrated clear evidence of complex formation. csu.edu.au The ligand itself shows absorption peaks at 270 nm and 330 nm. Upon the addition of zinc, a downfield shift is observed at these wavelengths, and a new, red-shifted band appears at 430 nm, which is indicative of a metal-ligand (ML) complex. csu.edu.au

| Compound/Complex | UV-Vis Absorption λmax (nm) | Observation |

| This compound | 270, 330 | Ligand-centered transitions. |

| [Zn(this compound)] complex | 270 (shift), 330 (shift), 430 (new) | Downfield shifts and appearance of a new band confirms complex formation. csu.edu.au |

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the free ligand, the N-H protons appear as exchangeable signals. Upon complexation with a diamagnetic metal ion like Zn(II), these signals would be expected to shift significantly or broaden due to the change in their chemical environment. Similarly, the carbon signal of the C=S group in the ¹³C NMR spectrum would shift upon coordination, providing further evidence of the sulfur atom's involvement in bonding.

Electrochemical Studies of Metal Complexes

Electrochemical studies, such as cyclic voltammetry, are employed to investigate the redox properties of metal complexes, providing insight into the stability of different oxidation states of the central metal ion. Such studies are crucial for applications in catalysis and sensor technology.

To date, specific electrochemical investigations on the metal complexes of the unmodified this compound ligand have not been reported in the surveyed scientific literature. However, studies on the complexes of its thiosemicarbazone derivatives are common and typically reveal quasi-reversible or irreversible redox processes, indicating that the coordination environment provided by the ligand framework significantly influences the metal center's electronic properties.

Theoretical Insights into Metal-Ligand Interactions and Stability

The stability and reactivity of metal complexes containing this compound are fundamentally governed by the nature of the interactions between the metal center and the ligand. Theoretical and computational chemistry methods, particularly Density Functional Theory (DFT), have become indispensable tools for providing detailed insights into these metal-ligand interactions, elucidating the electronic structure, and predicting the stability of the resulting coordination compounds. nih.govnih.gov

Principles of Theoretical Analysis

Computational studies on metal complexes of ligands structurally similar to this compound, such as other thiosemicarbazones, typically involve the geometric optimization of the complex to find its most stable three-dimensional structure. mdpi.com Following optimization, a variety of parameters can be calculated to describe the metal-ligand bond. These include bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data from techniques like X-ray crystallography and infrared spectroscopy to validate the computational model. mdpi.comnih.gov

Key theoretical approaches to understanding metal-ligand interactions include the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the complex. nih.gov A larger energy gap generally implies higher stability and lower reactivity.

Furthermore, population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, are employed to determine the distribution of electron density and the charges on individual atoms. This information helps to quantify the degree of covalent versus electrostatic character in the metal-ligand bonds. nih.gov

Nature of Metal-Ligand Interactions

This compound is expected to act as a bidentate ligand, coordinating to a metal ion through the sulfur atom of the thiocarbonyl group and a nitrogen atom of the hydrazine moiety. mdpi.commedjchem.com Theoretical studies on analogous thiosemicarbazone complexes confirm that the coordination typically occurs through these sulfur and nitrogen donor atoms. medjchem.comnih.gov

The interaction between the metal and the ligand can be described in terms of donor-acceptor interactions. The lone pairs of electrons on the sulfur and nitrogen atoms are donated to the vacant orbitals of the transition metal ion, forming coordinate covalent bonds. DFT calculations on related systems have shown that the HOMO is often localized on the ligand, particularly on the sulfur and nitrogen atoms, confirming their role as the primary electron donors. nih.gov The LUMO, conversely, is frequently centered on the metal ion, indicating its role as the electron acceptor.

The strength and nature of these bonds are influenced by several factors, including the nature of the metal ion (its size, charge, and the availability of d-orbitals) and the electronic properties of the ligand. For instance, the presence of the phenyl and methyl groups in this compound can modulate the electron-donating ability of the sulfur and nitrogen atoms through inductive and resonance effects.

Stability of Metal Complexes

The stability of metal complexes is a crucial aspect that determines their utility. The stability constant (log β) is a quantitative measure of the equilibrium between the free metal ion and the ligand and the resulting complex in solution. rsc.org While experimental determination through techniques like pH-metric titration is common, computational methods are increasingly used to predict these constants. researchgate.netresearchgate.net

Theoretical calculations can predict the free energy of complex formation, which is directly related to the stability constant. These calculations take into account the electronic energy, vibrational contributions, and solvation effects. rsc.org For instance, a scheme using DFT in conjunction with a continuum solvent model has been reported for predicting stability constants with an accuracy comparable to experimental uncertainties. rsc.org

The stability of complexes with ligands similar to this compound generally follows the Irving-Williams series for divalent transition metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net This trend is explained by the decrease in ionic radius and the increase in crystal field stabilization energy across the series.

The table below presents illustrative data from theoretical studies on the stability of metal complexes with related ligands, which can provide a qualitative understanding of the expected behavior for this compound complexes.

| Metal Ion | Ligand System | Calculated Parameter | Value | Reference |

| Cu(II) | Pyridoxamine | log β | ~10-12 | rsc.org |

| Ni(II) | α-amino acids | log K1 (cv) | ~5-6 | researchgate.net |

| Co(II) | α-amino acids | log K1 (cv) | ~4-5 | researchgate.net |

| Zn(II) | N-[(4-chlorophenyl)methylene] nicotinohydrazide | log β | > Cu(II) | researchgate.net |

Note: The data in this table is for ligands structurally related to this compound and serves for illustrative purposes.

Factors Influencing Stability

Chelate Effect: As a bidentate ligand, this compound forms a chelate ring with the metal ion. This chelate effect significantly enhances the thermodynamic stability of the complex compared to coordination with two separate monodentate ligands.

Electronic Effects: The electron-donating or withdrawing nature of the substituents on the ligand framework influences the basicity of the donor atoms and, consequently, the strength of the metal-ligand bonds. The phenyl and methyl groups on the ligand are expected to have a notable electronic influence.

Steric Hindrance: The spatial arrangement of the ligand around the metal center can affect stability. Steric clashes between the ligand's substituents or between the ligand and other coordinated molecules can destabilize the complex. Theoretical modeling can predict these steric interactions and their impact on the geometry and stability of the complex. nih.gov

Investigation of Biological Activity Mechanisms

Molecular Interactions with Biomolecules

The biological activity of many therapeutic agents is predicated on their ability to interact with essential biomolecules such as DNA, proteins, and enzymes. Research into thiosemicarbazones has often focused on these interactions to elucidate their mechanisms of action.

Studies on DNA Binding and Cleavage Mechanisms

The interaction of small molecules with DNA can lead to the inhibition of replication and transcription, ultimately causing cell death. This makes DNA a significant target for anticancer and antimicrobial drugs. While direct studies on the DNA binding and cleavage mechanisms of N-methyl-2-phenylhydrazinecarbothioamide are not extensively detailed in the available research, the broader class of thiosemicarbazones has been investigated for these properties.

Generally, thiosemicarbazone derivatives can interact with DNA through various modes, including intercalation, groove binding, and electrostatic interactions. rsc.org Metal complexes of thiosemicarbazones, in particular, have shown significant DNA cleavage activity. nih.gov For instance, some Schiff base metal complexes have been studied for their ability to cleave plasmid DNA, such as pBR322, which is a common method to assess DNA cleavage potential. nih.gov The interaction of these compounds with DNA is often enhanced by the presence of a metal ion, which can facilitate redox reactions leading to the generation of reactive oxygen species that cause DNA damage. rsc.org

Protein and Enzyme Interaction Studies

The biological effects of this compound can also be attributed to its interactions with various proteins and enzymes. A study on a series of N-aryl-2-phenyl-hydrazinecarbothioamides, which are structurally related to the target compound, investigated their interaction with human serum albumin (HSA). nih.gov This interaction is crucial for the transport and distribution of drugs in the bloodstream. The study found that the interaction occurs through a ground-state association and does not significantly alter the secondary structure of the albumin. nih.gov Spectroscopic and molecular docking studies suggested that the binding is spontaneous and primarily occurs in Sudlow's site I of HSA, driven by hydrogen bonding, hydrophobic, and electrostatic interactions. nih.gov

In Vitro Studies on Enzyme Inhibition Mechanisms (e.g., Urease Inhibition)

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea, is a target for the treatment of infections caused by ureolytic bacteria, such as Helicobacter pylori. While specific kinetic studies on the urease inhibition by this compound are not detailed, related thiosemicarbazide (B42300) derivatives have been investigated as urease inhibitors. For example, 1-(Pyridin-3-yl)-4-(phenyl)thiosemicarbazide has been screened for its urease inhibitory potential. nih.gov

A study on N-phenyl thiosemicarbazones as urease inhibitors revealed varying levels of activity, with some compounds showing potent inhibition. nih.gov Molecular docking studies suggested that these compounds could bind to the active site of the urease enzyme. nih.gov Another study on oxadiazoles, thiadiazoles, and triazoles, which share structural similarities with thiosemicarbazones, indicated a competitive type of inhibition for urease. mdpi.com

Mechanistic Studies of Antimicrobial Activity at the Cellular and Molecular Level (e.g., Antibacterial, Antifungal)

Thiosemicarbazones are well-recognized for their broad-spectrum antimicrobial properties. tandfonline.comsemanticscholar.org The antibacterial activity of 4-phenylthiosemicarbazide, a related compound, has been attributed to electron delocalization in its thiosemicarbazide moiety. unich.it Molecular studies and docking simulations on thiosemicarbazides suggest a potential dual mechanism of action involving the inhibition of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. rsc.org This disruption of DNA replication ultimately leads to bacterial cell death. rsc.org

In terms of antifungal activity, N'-phenylhydrazides have been identified as potential antifungal agents. nih.gov Mechanistic studies on some of these compounds revealed that they can induce the production of free radicals and reactive oxygen species in fungi, leading to damage of the mycelium morphology. nih.gov Thiosemicarbazones are also thought to exert their antifungal effects by disrupting the function of fungal cell membranes and inhibiting protein synthesis. rsc.org

A study on N-methyl thiosemicarbazone derivatives investigated their antimicrobial profiles against various bacterial and fungal species. nih.gov The results showed activity against several strains, including E. coli and S. aureus, as well as some Candida species. nih.gov

Exploration of Antiproliferative Mechanisms in Cellular Systems

The antiproliferative activity of thiosemicarbazones has been a significant area of cancer research. These compounds have been shown to inhibit the growth of various cancer cell lines.

Interactions with Key Cellular Components Relevant to Proliferation Pathways

The anticancer mechanism of thiosemicarbazides has been linked to the induction of apoptosis (programmed cell death). rsc.org Studies on thiosemicarbazone derivatives have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cell lines, including lung and cervical cancer cells. rsc.org

A study on a carbothioamide derivative showed that it could inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells. nih.gov This anti-proliferative effect may be related to its ability to scavenge free radicals. nih.gov Another study on a thiosemicarbazide derivative and its metal complexes found potent biological activity against the A549 human cancer cell line. nih.gov The mechanism of action for some thiosemicarbazones has also been linked to the inhibition of enzymes crucial for cell division.

While specific data on this compound is limited, the research on related thiosemicarbazone and thiosemicarbazide derivatives provides a framework for understanding its potential biological activity mechanisms. Further focused studies are necessary to elucidate the specific molecular interactions and pathways through which this compound exerts its effects.

Induction of Specific Cellular Responses

Research into the specific cellular responses induced by N-aryl-2-phenyl-hydrazinecarbothioamides has revealed their potential as enzyme inhibitors. One key area of investigation has been their effect on tyrosinase, an enzyme crucial in the biosynthesis of melanin. Dysregulation of tyrosinase activity is implicated in conditions such as melanoma.

A study on a series of N-aryl-2-phenyl-hydrazinecarbothioamides demonstrated their ability to inhibit tyrosinase activity. The inhibitory mechanism of the most potent compound in the series, N-(4-fluorophenyl)-2-phenylhydrazine-1-carbothioamide, was determined to be uncompetitive. nih.gov This mode of inhibition suggests that the inhibitor binds to the enzyme-substrate complex, rather than to the free enzyme.

Molecular docking studies have further elucidated the potential interactions at a cellular level. These studies suggest that these compounds can interact with key amino acid residues within the active site of tyrosinase, such as His-243, Val-247, and Phe-263, through hydrogen bonding and hydrophobic interactions. nih.gov Additionally, a T-stacking interaction with the substrate, L-DOPA, was also proposed. nih.gov

Beyond enzyme inhibition, the interaction of these compounds with transport proteins, such as human serum albumin (HSA), has also been investigated. The binding of N-(4-fluorophenyl)-2-phenylhydrazine-1-carbothioamide to HSA was found to be a spontaneous process, occurring primarily at Sudlow's site I. nih.gov This interaction is significant as HSA is a major carrier protein in the blood, and binding to it can influence the distribution and availability of a compound in the body. The study indicated that the binding occurs mainly through hydrogen bonding, hydrophobic, and electrostatic interactions with amino acid residues like Lys-198 and Trp-214. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Design

The investigation of structure-activity relationships (SAR) for N-aryl-2-phenyl-hydrazinecarbothioamides has provided valuable insights for the rational design of more potent tyrosinase inhibitors. By systematically modifying the substituents on the N-aryl ring of the hydrazinecarbothioamide scaffold, researchers have been able to correlate specific structural features with biological activity.

A key study synthesized a series of these compounds and evaluated their inhibitory effects on tyrosinase. The results, summarized in the table below, highlight the influence of the electronic nature and position of substituents on the phenyl ring.

| Compound | Substituent (R) | IC₅₀ (µM) for Tyrosinase Inhibition |

|---|---|---|

| 1 | H | > 100 |

| 2 | 4-CH₃ | 59.8 |

| 3 | 4-OCH₃ | 80.5 |

| 4 | 4-F | 22.6 |

| 5 | 4-Cl | 45.7 |

| 6 | 4-Br | 38.9 |

Effect of Phenyl Ring Substitution: The unsubstituted N-phenyl derivative (Compound 1) showed negligible activity, indicating that substitution on the phenyl ring is crucial for tyrosinase inhibition. nih.gov

Influence of Electron-Withdrawing and Donating Groups: The introduction of both electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -F, -Cl, -Br) groups at the para-position of the phenyl ring resulted in enhanced inhibitory activity compared to the unsubstituted compound. nih.gov

Impact of Halogens: Among the halogens, the fluoro-substituted compound (Compound 4) exhibited the highest potency with an IC₅₀ value of 22.6 µM. nih.gov The activity of the halogenated compounds decreased in the order F > Br > Cl.

Role of the Hydrazinecarbothioamide Moiety: The core structure of N-phenylhydrazinecarbothioamide serves as a critical scaffold for interacting with the enzyme. Molecular docking studies suggest that this part of the molecule is involved in key binding interactions. nih.gov

These findings underscore the importance of the electronic environment of the N-aryl ring in modulating the biological activity of this class of compounds. The superior activity of the 4-fluoro derivative suggests that a combination of steric and electronic properties conferred by the fluorine atom is optimal for interaction with the tyrosinase active site. This information is instrumental for the future design of novel and more effective inhibitors based on the this compound scaffold.

Analytical and Other Advanced Applications

Utilization as Derivatization Reagents in Advanced Analytical Techniques

While specific documented applications of N-methyl-2-phenylhydrazinecarbothioamide as a derivatization reagent in mainstream analytical techniques are not extensively reported in the available scientific literature, the functional groups within its structure—namely the hydrazine (B178648) and carbothioamide moieties—suggest its potential utility in such applications. Derivatization is a common strategy in chromatography to enhance the volatility, thermal stability, or detectability of analytes. sigmaaldrich.com

In LC-MS analysis, derivatization is frequently employed to improve the ionization efficiency of target molecules, which is crucial for achieving high sensitivity, especially for compounds present at trace levels. ddtjournal.comnih.gov Reagents containing easily ionizable groups or moieties that can be readily fragmented in a mass spectrometer are particularly valuable.

Although direct studies involving this compound are not found, other hydrazine-containing reagents like 2-hydrazinopyridine, dansyl hydrazine, and 2-hydrazinoquinoline (B107646) are widely used to react with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. mdpi.com This reaction introduces a basic nitrogenous group that can be easily protonated, leading to a significantly enhanced signal in positive-ion electrospray ionization (ESI) LC-MS. ddtjournal.com For instance, derivatization with 2-hydrazino-1-methylpyridine has been shown to enhance the sensitivity of the analysis of steroids like 5α-dihydrotestosterone in human plasma. researchgate.net

Theoretically, the hydrazine group in this compound could be used to target carbonyl-containing analytes. The resulting derivative would have a higher molecular weight and incorporate nitrogen and sulfur atoms, potentially leading to characteristic fragmentation patterns in tandem mass spectrometry (MS/MS) that would aid in selective detection. However, without specific research, the efficiency of such a reaction and the ionization characteristics of the resulting derivatives remain speculative.

In gas chromatography, derivatization is essential for analyzing non-volatile or thermally labile compounds by converting them into more volatile and stable derivatives. sigmaaldrich.com This process reduces the polarity and hydrogen-bonding capacity of analytes, leading to improved peak shapes and chromatographic separation. sigmaaldrich.com Common derivatization reactions for GC include silylation, acylation, and alkylation. sigmaaldrich.com

The active hydrogen atoms on the nitrogen and sulfur atoms in this compound suggest that it could itself be a candidate for derivatization, for example, through silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com However, its use as a reagent for derivatizing other analytes is less straightforward. Thiosemicarbazide (B42300) and its derivatives are known to react with aldehydes and ketones to form thiosemicarbazones. researchgate.netjocpr.com This reaction could be adapted for GC analysis, as the resulting thiosemicarbazones may exhibit improved thermal stability and chromatographic behavior compared to the parent carbonyl compounds. The presence of nitrogen and sulfur atoms in the derivative could also be advantageous for selective detection using nitrogen-phosphorus detectors (NPD) or sulfur-selective detectors.

Despite this theoretical potential, there is a lack of published studies specifically detailing the use of this compound as a derivatization reagent in GC. The development of such a method would require optimization of reaction conditions (time, temperature, catalyst) and thorough validation of the derivative's stability and chromatographic performance. sigmaaldrich.com

Applications in Corrosion Inhibition Mechanisms

Hydrazinecarbothioamide derivatives are recognized for their efficacy as corrosion inhibitors for metals, particularly for steel in acidic environments. Their protective action is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. The presence of heteroatoms like nitrogen and sulfur, along with aromatic rings, plays a crucial role in this adsorption process.

The primary mechanism of corrosion inhibition by compounds like this compound involves adsorption onto the metal surface. This process can occur through physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. icrc.ac.ir The adsorption process is often modeled using isotherms, with the Langmuir adsorption isotherm being frequently applicable, suggesting the formation of a monolayer of the inhibitor on the metal surface. nih.govresearchgate.net

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the steel surface is positively charged, and the inhibitor can be protonated, leading to adsorption via electrostatic forces.

Chemisorption: This is a more direct and stronger interaction involving the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate-type bond. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons from the phenyl ring in this compound, are key contributors to this process. chemrevlett.com

Studies on analogous compounds, such as 2-(2,4-dimethoxybenzylidene)-N-phenylhydrazinecarbothioamide, have shown that the inhibition efficiency increases with inhibitor concentration, reaching values as high as 94.8% at a concentration of 0.005 M in 1 M HCl. icrc.ac.ir This increase in efficiency is due to greater surface coverage by the inhibitor molecules. The standard free energy of adsorption (ΔG°ads) provides insight into the nature of the adsorption; values around -20 kJ/mol or less are indicative of physisorption, while those around -40 kJ/mol or more suggest chemisorption. icrc.ac.ir For many thiosemicarbazide derivatives, the calculated ΔG°ads values suggest a mixed-mode adsorption involving both physical and chemical interactions. icrc.ac.irnih.gov

| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (%) | Adsorption Isotherm Model | Reference |

|---|---|---|---|---|

| 2-(2,4-dimethoxybenzylidene)-N-phenylhydrazinecarbothioamide | 0.005 | 94.8 | Langmuir | icrc.ac.ir |

| N-methyl-2-(2-nitrobenzylidene) hydrazine carbothioamide | Not Specified | Effective | Not Specified | researchgate.net |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate | 0.001 | 95.1 | Langmuir | nih.gov |

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the relationship between the molecular structure of an inhibitor and its protective performance. chemrevlett.com These calculations provide insights into the electronic properties of the inhibitor molecule, which govern its interaction with the metal surface.

Key parameters derived from these calculations include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing chemisorption and inhibition efficiency.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, which can also contribute to the formation of a strong inhibitor-metal bond.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition performance.

Dipole Moment (μ): A higher dipole moment can facilitate the adsorption of the inhibitor onto the metal surface through dipole-dipole interactions.

Mulliken Charges: The distribution of charge on the atoms of the molecule helps to identify the active centers for adsorption. For hydrazinecarbothioamide derivatives, the nitrogen and sulfur atoms typically carry significant negative charges, making them the primary sites for covalent bond formation with the iron surface. chemrevlett.com

Theoretical studies on related inhibitors confirm that the hydrazinecarbothioamide backbone provides multiple active centers for adsorption, including the sulfur atom of the C=S group, the hydrazinic nitrogen atoms, and the π-electrons of the phenyl ring. chemrevlett.comresearchgate.net The methyl group on the nitrogen atom in this compound can also influence the electron distribution and steric factors, thereby modulating the inhibition efficiency.

| Inhibitor Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-benzylidenehydrazinecarbothioamide | -8.79 | -1.57 | 7.22 | researchgate.net |

| 2-(4-chlorobenzylidene)hydrazinecarbothioamide | -9.01 | -1.92 | 7.09 | researchgate.net |

| 2-(4-methoxybenzylidene)hydrazinecarbothioamide | -8.49 | -1.34 | 7.15 | researchgate.net |

Potential in Materials Science (e.g., Non-linear Optical Properties)

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching, data storage, and frequency conversion. researchgate.net The NLO response of a molecule is governed by its ability to alter its charge distribution under a strong electric field, such as that from a high-intensity laser. Molecules possessing both an electron-donating group and an electron-accepting group connected by a π-conjugated system often exhibit large NLO responses.

While there is no specific research on the NLO properties of this compound, studies on related hydrazone and thiosemicarbazone derivatives suggest that this class of compounds is a promising area for exploration. researchgate.net For example, research on 1,8-naphthalimide (B145957) hydrazone derivatives has demonstrated that they possess strong excited-state absorption and can be tuned for NLO applications. researchgate.net Similarly, other hydrazone derivatives have been shown to exhibit a significant nonlinear refractive index (n₂) and nonlinear absorption coefficient (β). researchgate.net

The structure of this compound contains elements that are conducive to NLO activity:

π-Conjugated System: The phenyl ring connected to the hydrazinecarbothioamide moiety forms a conjugated system.

Donor and Acceptor Groups: The molecule contains potential electron-donating groups (the phenyl ring and nitrogen atoms) and electron-withdrawing groups (the thiocarbonyl group, C=S). This intramolecular charge-transfer character is a key requirement for second and third-order NLO activity.

The investigation of this compound for NLO applications would involve synthesizing high-purity crystals or incorporating the molecule into a polymer matrix and measuring its hyperpolarizability using techniques like the Z-scan method. researchgate.net Theoretical calculations using DFT could also be employed to predict its NLO coefficients and guide the design of new derivatives with enhanced properties. However, at present, its potential in materials science remains a theoretical prospect awaiting experimental validation.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of thiosemicarbazides is a mature field, yet there remains a continuous drive to develop more efficient, economical, and environmentally benign synthetic routes. researchgate.net Current methods often involve the reaction of carbohydrazides with isothiocyanates. researchgate.net Future research will likely focus on the following:

Multi-component Reactions (MCRs): The development of one-pot MCRs for the synthesis of N-methyl-2-phenylhydrazinecarbothioamide and its analogues can significantly improve efficiency by reducing the number of synthetic steps, purification procedures, and waste generation.

Green Chemistry Approaches: Emphasis will be placed on utilizing greener solvents (e.g., water, ethanol), catalysts, and reaction conditions. chemmethod.com Methodologies that minimize the use of hazardous reagents and solvents are highly desirable. researchgate.net The exploration of catalyst-free reactions or the use of recyclable catalysts will be a key area of investigation.

Click Chemistry: The application of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, presents a powerful tool for creating complex thiosemicarbazide-containing molecules with high yields and selectivity. mdpi.comnih.gov This approach could be used to link this compound to other molecular fragments to generate novel compounds with tailored properties.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Advancements in Spectroscopic and Structural Characterization Probes

While standard techniques like NMR, IR, and mass spectrometry are routinely used for the characterization of thiosemicarbazides, future research will aim for more sophisticated and sensitive methods to probe their structure and dynamics. nih.govjocpr.comresearchgate.net

Advanced NMR Techniques: The application of two-dimensional and solid-state NMR spectroscopy can provide more detailed information about the conformational dynamics and intermolecular interactions of this compound in different environments.

High-Resolution Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can be further utilized for detailed fragmentation studies, aiding in the structural elucidation of complex derivatives and metabolites.

Single-Crystal X-ray Diffraction: Obtaining high-quality single crystals of this compound and its derivatives will remain crucial for unambiguously determining their three-dimensional structures. mdpi.comnih.govresearchgate.net This is particularly important for understanding structure-activity relationships.

In-situ Spectroscopic Methods: The development of in-situ spectroscopic techniques will allow for the real-time monitoring of reactions and interactions involving this compound, providing valuable kinetic and mechanistic data.

A summary of common spectroscopic data for related thiosemicarbazone derivatives is presented in Table 1.

| Spectroscopic Technique | Typical Signal Ranges for Thiosemicarbazones | Reference |

| ¹H NMR | N=CH: 9.924–11.615 ppm (singlet) | nih.govacs.org |

| NH–CS: 7.982–10.364 ppm (singlet) | nih.govacs.org | |

| CSNHN: 11.482–12.925 ppm (singlet) | nih.govacs.org | |

| Aromatic protons: 6.758–8.941 ppm (multiplet) | nih.govacs.org | |

| ¹³C NMR | C=N (azomethine): 138.199–160.665 ppm | nih.govacs.org |

| C=S (thiocarbonyl): ~177.0 ppm | researchgate.net | |

| FT-IR | NH stretching: 3125–3294 cm⁻¹ | acs.org |

| C=N stretching: 1539–1543 cm⁻¹ | acs.org | |

| C=S stretching: 1212–1256 cm⁻¹ | acs.org |

Refined Computational Models for Predictive Analysis of Interactions

Computational chemistry has become an indispensable tool for understanding the properties and reactivity of molecules. sciforum.net Future efforts in this area will focus on developing more accurate and predictive models for this compound.

Density Functional Theory (DFT) a a d Molecular Modeling: Continued use of DFT and other quantum chemical methods will be essential for predicting molecular geometries, electronic properties, and reactivity. sciforum.netresearchgate.net These computational investigations help in understanding experimental results and guiding the design of new compounds. sciforum.net

Quantitative Structure-Activity Relationship (QSAR): The development of robust QSAR models can help in predicting the biological activity of novel this compound derivatives, thereby accelerating the drug discovery process. researchgate.net

Molecular Docking and Dynamics Simulations: Advanced molecular docking and molecular dynamics simulations will be employed to predict the binding modes and affinities of this compound with various biological targets, such as enzymes and receptors. tandfonline.comnih.gov

Machine Learning and Artificial Intelligence: Integrating machine learning and AI algorithms with computational chemistry data can lead to the development of powerful predictive models for a wide range of properties, from synthetic accessibility to biological activity and toxicity.

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems

While thiosemicarbazides are known for their broad spectrum of biological activities, the precise molecular mechanisms underlying these effects are often not fully understood. mdpi.comresearchgate.net Future research will need to delve deeper into these mechanisms.

Target Identification and Validation: A key focus will be on identifying the specific cellular targets of this compound and its metabolites. This will involve a combination of proteomics, genomics, and chemical biology approaches.

Enzyme Inhibition Kinetics: Detailed kinetic studies of enzyme inhibition by this compound will provide insights into its mode of action and help in the design of more potent and selective inhibitors. tandfonline.com

Cellular Imaging: The development of fluorescently labeled analogues of this compound will enable the visualization of its subcellular localization and trafficking, providing valuable information about its mechanism of action.

Systems Biology Approaches: Integrating experimental data with computational models of biological networks will allow for a more holistic understanding of how this compound perturbs cellular physiology.

Exploration of New Application Domains in Chemical and Material Sciences

The unique structural features of thiosemicarbazides, including their ability to act as versatile ligands, open up possibilities for their use in various areas of chemical and material sciences. researchgate.netmdpi.com